molecular formula C6H8Br2O4 B1266587 2,5-dibromohexanedioic acid CAS No. 3479-85-4

2,5-dibromohexanedioic acid

Cat. No.: B1266587
CAS No.: 3479-85-4
M. Wt: 303.93 g/mol
InChI Key: KABAKEOYQZKPBA-UHFFFAOYSA-N
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Description

2,5-dibromohexanedioic acid is an organic compound with the molecular formula C6H8Br2O4. It is a derivative of adipic acid, where two hydrogen atoms are replaced by bromine atoms at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-dibromohexanedioic acid can be synthesized through the bromination of adipic acid. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions .

Industrial Production Methods: While specific industrial production methods for 2,5-dibromoadipic acid are not extensively documented, the general approach involves large-scale bromination reactions similar to the laboratory synthesis. The process may include additional purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-dibromohexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo ketones or carboxylic acids, while reduction can produce dibromo alcohols or amines .

Scientific Research Applications

2,5-dibromohexanedioic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,5-dibromoadipic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2,3-Dibromoadipic acid
  • 2,4-Dibromoadipic acid
  • 2,6-Dibromoadipic acid

Comparison: 2,5-dibromohexanedioic acid is unique due to the specific positioning of the bromine atoms at the 2 and 5 positions. This positioning can influence the compound’s reactivity and interactions compared to other dibromo derivatives. For example, 2,3-dibromoadipic acid may have different chemical properties and reactivity due to the closer proximity of the bromine atoms .

Properties

IUPAC Name

2,5-dibromohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABAKEOYQZKPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956270
Record name 2,5-Dibromohexanedioic acid
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Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-85-4
Record name 2,5-Dibromoadipic acid
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Record name 2,5-Dibromoadipic acid
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Record name 3479-85-4
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Record name 2,5-Dibromohexanedioic acid
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Record name 2,5-dibromoadipic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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